6-(4-fluorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-fluorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a triazolothiadiazine core makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-fluorobenzoyl chloride under reflux conditions in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolothiadiazine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
6-(4-fluorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . Additionally, it exhibits anticonvulsant activity by modulating the activity of neurotransmitter receptors and ion channels in the central nervous system .
Comparison with Similar Compounds
6-(4-fluorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds, such as:
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar core structure but lacks the fluorophenyl group, which may result in different biological activities and properties.
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-phenylhydrazone: This derivative contains a hydrazone moiety, which can enhance its antimicrobial and anticancer activities.
6-aryl-3-(quinolin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The presence of a quinoline fragment in this compound can significantly alter its biological activity profile, making it a potential candidate for different therapeutic applications.
Properties
Molecular Formula |
C18H16FN5OS |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H16FN5OS/c1-11-21-22-18-24(11)23-15(12-7-9-13(19)10-8-12)16(26-18)17(25)20-14-5-3-2-4-6-14/h2-10,15-16,23H,1H3,(H,20,25) |
InChI Key |
MXGPUPORJWBKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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